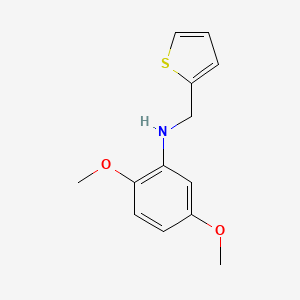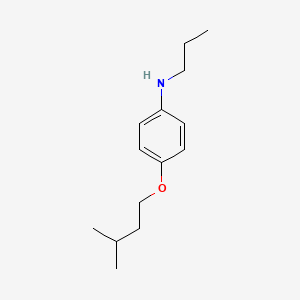
4-(Isopentyloxy)-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopentyloxy)-N-propylaniline, also known as IPPA, is an organic compound that is used in various scientific applications. IPPA has a wide range of uses, from research in organic chemistry and biochemistry to applications in the pharmaceutical industry. IPPA is a versatile compound, with many advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Influence of Propyl Group on Molecular Structures
Research on related compounds such as 4-propylaniline has shown that the propyl group significantly influences molecular structures. Studies have focused on understanding the configurations of such molecules and their interactions with other atoms like argon. These studies are important for comprehending molecular behavior in different states and environments (Yang, Gu, Trindle, & Knee, 2015).
Mutagenicity and Carcinogenicity Analysis
Analyses of similar compounds, such as 2-propylaniline and 4-propylaniline, have been conducted to understand their mutagenic and potentially carcinogenic properties. This is crucial for assessing the safety of chemicals used in industrial sectors and for regulatory compliance (Rim & Kim, 2018).
Electroactive Polymer Development
Compounds related to 4-(Isopentyloxy)-N-propylaniline, like 2-propylaniline, have been used in the development of electroactive polymers. These polymers have applications in various fields, including electronics and materials science (Bidan, Geniés, & Penneau, 1989).
Fluorescence Sensing for Metal Ions
Functionalized mesoporous materials containing N-propylaniline groups have been synthesized for the detection of metal ions in water. These materials show promise as highly selective sensors for specific metal ions, demonstrating the potential for environmental monitoring and safety applications (Gomes & Bhaumik, 2015).
Chemical Synthesis and Antimicrobial Properties
Research into derivatives of this compound has explored their synthesis and potential antimicrobial properties. Such studies contribute to pharmaceutical and medical applications, particularly in developing new antimicrobial agents (Doorenbos & Solomons, 1973).
Influence on Protein Structure and Function
Studies have also examined the influence of glycosylation on protein structure and function, particularly in relation to compounds like 4-hydroxyproline. Understanding these interactions is crucial for biotechnological applications and for developing novel therapeutics (Naziga, Schweizer, & Wetmore, 2012).
Eigenschaften
IUPAC Name |
4-(3-methylbutoxy)-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTRBOMGGQNNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
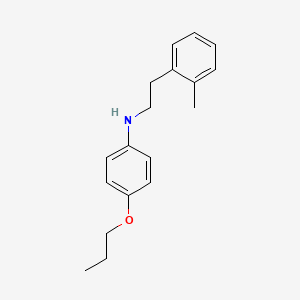
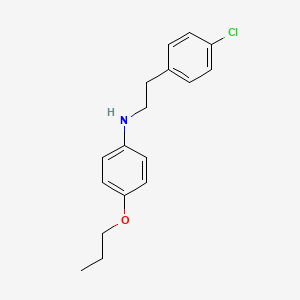
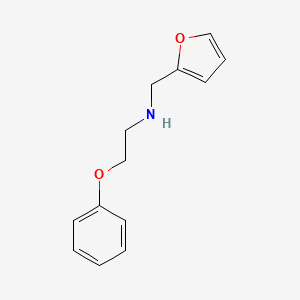
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)
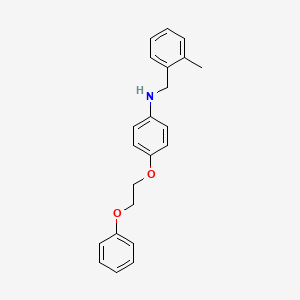
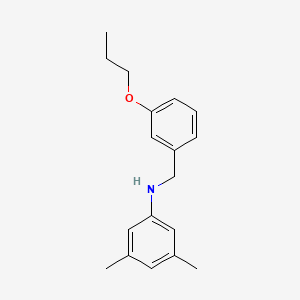
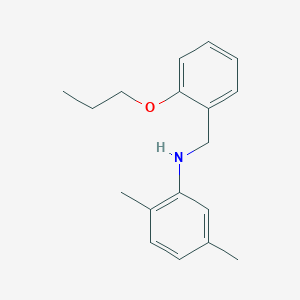
![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)
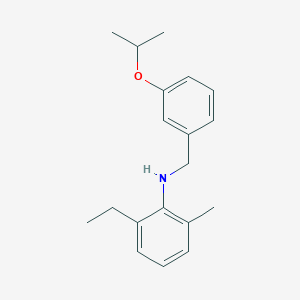
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)
